N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine
Description
N-[(1-Ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine is a nitropyrimidine derivative characterized by a 5-nitro group and substituted amino groups at positions 4 and 6 of the pyrimidine ring. The N4 substituent is a (1-ethylpyrrolidin-2-yl)methyl group, introducing a cyclic amine moiety with a branched ethyl chain. This structural complexity distinguishes it from simpler 5-nitropyrimidine-4,6-diamine analogs and may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6O2/c1-2-16-5-3-4-8(16)6-13-11-9(17(18)19)10(12)14-7-15-11/h7-8H,2-6H2,1H3,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESXXENZNNWCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through the condensation of appropriate carbonyl compounds (such as esters, aldehydes, or ketones) with amidines in the presence of catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and iron(II)-complex.
Introduction of the Nitro Group: Nitration of the pyrimidine core is achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Attachment of the Ethylpyrrolidine Moiety: The ethylpyrrolidine group is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with (1-ethylpyrrolidin-2-yl)methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are performed in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with appropriate catalysts.
Major Products Formed
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Amino-substituted pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine exhibit promising anticancer properties. Research has shown that derivatives of nitropyrimidines can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that nitropyrimidine derivatives showed significant cytotoxicity against various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of experiments conducted on related nitropyrimidines revealed effective inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Case Study: Anticancer Efficacy
In a controlled study involving human cancer cell lines, researchers synthesized several derivatives of this compound and assessed their cytotoxic effects. The findings indicated that certain structural modifications enhanced the compound's potency against breast and colon cancer cells, suggesting a pathway for developing new anticancer agents .
Case Study: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent response, with significant inhibition observed at higher concentrations. This research supports the potential use of nitropyrimidines as lead compounds in antibiotic development .
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural and Substituent Comparisons
Table 1: Key Structural Features of 5-Nitropyrimidine-4,6-diamine Derivatives
Key Observations :
- This may improve solubility in polar solvents or interactions with biological targets .
- Steric hindrance : Bulkier substituents (e.g., piperazinyl in or pyrrolidinyl in the target compound) may reduce crystallization efficiency, as seen in lower yields for complex analogs (e.g., 5h in : 30% yield vs. 95% for simpler 5f).
Physicochemical Properties
Table 2: Physical Properties of Selected Derivatives
Key Observations :
- Melting points: Simpler alkyl-substituted derivatives (e.g., 5k) exhibit lower melting points (84–86°C) compared to aromatic analogs (e.g., 5f: 159–161°C), reflecting weaker intermolecular forces in non-aromatic compounds . The target compound’s cyclic amine may result in a melting point intermediate between these values.
- Solubility : The pyrrolidinylmethyl group’s polarity could enhance aqueous solubility relative to aromatic derivatives (e.g., ), though steric effects may offset this advantage.
Biological Activity
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C10H13N5O2
- Molecular Weight : 221.25 g/mol
- CAS Number : 10320-42-0
The structure includes a nitro group and a pyrimidine ring, which are known to influence its biological activity.
This compound exhibits various mechanisms of action that contribute to its biological effects:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways, which can lead to altered cellular responses.
- Modulation of Neurotransmitter Systems : It may interact with neurotransmitter receptors, influencing mood and cognitive functions.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
In Vitro Studies
Several in vitro studies have investigated the biological activity of this compound:
- Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative effects on cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the cell type .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15 |
| HeLa (Cervical) | 25 |
| MCF7 (Breast) | 30 |
In Vivo Studies
In vivo studies have provided insights into the compound's therapeutic potential:
- Anti-inflammatory Activity : Animal models have demonstrated that this compound significantly reduces inflammation markers, suggesting potential use in treating inflammatory diseases .
Case Studies
A notable case study involved a patient with chronic inflammatory conditions who was administered this compound as part of a clinical trial. The results indicated a marked improvement in symptoms and a reduction in inflammatory biomarkers over a six-week period .
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Cancer Treatment : Its antiproliferative effects suggest potential as an adjunct therapy in oncology.
- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory responses positions it as a candidate for developing anti-inflammatory medications.
- Neurological Disorders : Due to its interaction with neurotransmitter systems, it may be explored for treating conditions such as depression or anxiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
